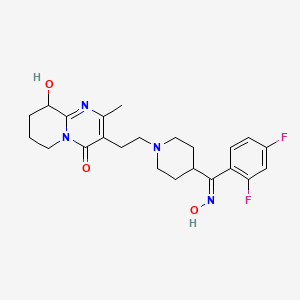

Paliperidone E-oxime

Description

Contextualization within the Benzisoxazole Chemical Class

Paliperidone (B428) E-oxime belongs to the benzisoxazole class of chemical derivatives. jneuropsychiatry.orgjanssenlabels.comtga.gov.au This class is characterized by a core structure that includes a fused benzene (B151609) and isoxazole (B147169) ring system. Both paliperidone and its precursor, risperidone (B510), are members of this chemical family and are recognized for their therapeutic effects in treating schizophrenia and schizoaffective disorder. jneuropsychiatry.orgwikipedia.org

Relationship to Parent Compounds and Metabolites in Research Studies

The study of Paliperidone E-oxime is intrinsically linked to its parent compounds, risperidone and paliperidone.

Paliperidone itself is the primary active metabolite of risperidone, also known as 9-hydroxyrisperidone. jneuropsychiatry.orgwikipedia.orgnih.gov The structural similarity between these compounds means that research into one often has implications for the other. This compound is considered an impurity of both risperidone and paliperidone. medchemexpress.comchemicalbook.com Its presence can arise during the synthesis of these active pharmaceutical ingredients. The conversion of risperidone to paliperidone can be achieved through processes that may also lead to the formation of oxime-related impurities. google.com

In preclinical studies, understanding the full metabolic and degradation pathways of a drug is essential. Paliperidone is known to be metabolized in the body, although not extensively, with a significant portion being excreted unchanged. nih.goveuropa.eu Research has identified various degradation products of both risperidone and paliperidone under certain conditions, such as in decomposing blood samples. researchgate.net One study identified 2-hydroxybenzoyl-paliperidone as a degradation product. researchgate.net Another investigation into post-mortem blood samples found that paliperidone can be decomposed by hemoglobin, leading to the formation of 6-fluoro-3-(4-piperidinyl)benzisoxazole (PM1). researchgate.net While this compound is primarily considered a process impurity, the study of such related substances is vital for a complete understanding of the parent drug's behavior in biological systems.

Link to Risperidone and Paliperidone Structural Analogs

Significance in Advanced Pharmaceutical Chemistry and Biochemical Research

The primary application of this compound in a research context is as a reference standard for analytical testing. vulcanchem.com It is used to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify impurities in paliperidone drug products. vulcanchem.comijpbs.com This ensures the quality and consistency of the final pharmaceutical formulation. Deuterated versions of this compound, such as this compound-d4, are particularly useful in mass spectrometry-based analyses as internal standards for accurate quantification. vulcanchem.com

Current Gaps and Future Directions in this compound Research

While the primary role of this compound as an impurity standard is well-established, there are areas for future investigation. Further research could focus on:

Developing more sensitive analytical methods: Creating novel LC-MS/MS methods for the ultra-low-level detection of oxime impurities in pharmaceutical preparations. vulcanchem.com

Comparative studies: Conducting more in-depth comparative analyses of the biochemical properties of the E and Z isomers of paliperidone oxime. vulcanchem.com

Structure

3D Structure

Properties

IUPAC Name |

3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28F2N4O3/c1-14-17(23(31)29-9-2-3-20(30)22(29)26-14)8-12-28-10-6-15(7-11-28)21(27-32)18-5-4-16(24)13-19(18)25/h4-5,13,15,20,30,32H,2-3,6-12H2,1H3/b27-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNKYXBDIXTFRW-SZXQPVLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)/C(=N\O)/C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Stereochemistry, and Structural Elucidation

Systematic IUPAC Naming and CAS Registry Identification of Paliperidone (B428) E-oxime

Paliperidone E-oxime is chemically identified by its systematic IUPAC name: (E)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. chemicea.com Another valid IUPAC name is 3-[2-[4-[(E)-C-(2,4-difluorophenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. lgcstandards.com The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 1388021-46-2. chemicea.comallmpus.combiosynth.comchemicalbook.comsimsonpharmauat.comsynzeal.com This specific nomenclature and registry number uniquely identify the E-isomer of paliperidone oxime.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| Systematic IUPAC Name | (E)-3-(2-(4-((2,4-difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one chemicea.com |

| CAS Registry Number | 1388021-46-2 chemicea.comallmpus.combiosynth.comchemicalbook.comsimsonpharmauat.comsynzeal.com |

| Molecular Formula | C23H28F2N4O3 chemicea.comallmpus.com |

| Molecular Weight | 446.50 g/mol chemicea.com |

Structural Isomerism and Stereochemical Considerations

Paliperidone oxime exists as two geometric isomers, designated as (E) and (Z), due to the restricted rotation around the carbon-nitrogen double bond (C=N) of the oxime functional group. googleapis.comgoogle.com The (E) configuration, which is the focus of this article, describes the stereoisomer where the hydroxyl (-OH) group and the 2,4-difluorophenyl group are positioned on opposite sides of the C=N double bond. vulcanchem.com In contrast, the (Z)-isomer has these groups on the same side. vulcanchem.com The (Z)-isomer is identified by the CAS Registry Number 1388021-47-3. allmpus.comusp.orglgcstandards.comvenkatasailifesciences.com

These isomers, also known as conformers, can be separated, and it is possible to enrich a mixture with one of the conformers. googleapis.comgoogle.com The conversion of the E-isomer to the Z-isomer can be achieved by heating the E-isomer in a solvent, a process that can be accelerated with an acid catalyst. google.com

The distinct spatial arrangement of atoms in the (E) and (Z) isomers can lead to different physical properties, such as solubility and melting point. vulcanchem.com This stereoisomerism is also significant in analytical settings, as the two isomers can be distinguished by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which reveals characteristic differences in chemical shifts. vulcanchem.com Furthermore, the different three-dimensional structures of the E and Z isomers may result in varied interactions with biological targets, potentially influencing their pharmacological properties. vulcanchem.com

(E)/(Z) Configuration of the Oxime Moiety

Advanced Spectroscopic Characterization

NMR spectroscopy is a powerful tool for differentiating between the (E) and (Z) isomers of oximes. The chemical shifts of protons, particularly those of the oxime hydroxyl group and adjacent aromatic protons, are distinct for each isomer. vulcanchem.com For the related compound, Risperidone (B510) E-oxime, the ¹H NMR spectrum shows a characteristic broad singlet for the oxime hydroxyl proton at approximately δ 11.2 ppm and signals for the fluorine-adjacent aromatic protons in the range of δ 7.3–7.5 ppm. In contrast, the Z-isomer exhibits shifts for these protons at around δ 10.8 ppm and δ 7.1–7.3 ppm, respectively. While specific data for this compound is not detailed in the provided results, the principles of NMR differentiation based on stereochemistry would be analogous.

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the context of oxime isomers, the N-O stretching absorption is a key diagnostic peak. For Risperidone E-oxime, a stronger N-O stretching absorption is observed at 945 cm⁻¹, compared to the Z-isomer which shows this absorption at 930 cm⁻¹. This difference is attributed to variations in hydrogen-bonding networks between the two isomers. While direct IR data for this compound is not available in the search results, similar differences in the N-O stretching frequency would be expected due to the same underlying principles of molecular structure and bonding.

Table 2: List of Compounds Mentioned | Compound Name | | --- | | this compound | | Paliperidone | | Paliperidone Z-oxime | | Risperidone E-oxime | | Risperidone | | 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyridol[1,2a]pyrimidin-4-one | | (2,4-difluoro-phenyl)-piperidin-4-yl-methanone oxime | | Didehydro paliperidone | | 9-Alkyl analogue | | Dehydro-9-alkyl analogue | | Desfluoro paliperidone | | Hydroxy keto paliperidone | | 3-(1-allyl-1, 4-dihydropyridin-4-yl)-5-fluorobenzo[d] isoxazole (B147169) | | 5-fluoro-3-(piperidin-4-yl) benzo[d] isoxazole | | 5-(2-(4-(5-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl)-6-methylpyrimidin-4-(3H)-one | | 2-hydroxybenzoylacetonitrile (B80658) | | 1, 2-benzisoxazole-3-acetnitrile | | 2-coumarinimine | | 2-hydroxybenzimidoylacetamide | | 1, 2-benzisoxazole-3-acetamide | | 4-aminocoumarin (B1268506) | | 2-hydroxybenzimidoylacetamide oxime | | 3-amino-5-(2-hydroxyphenyl) isoxazole | | 2-hydroxybenzoylacetamidine | | Paliperidone USP Related Compound E | | 9-Keto Risperidone | | (E)-2-hydroxy-1-naphthaldehyde oxime | | (E)-7a,8,9,10-tetrahydro-12H-naphtho[1,2-e]pyrrolo[2,1-b] vulcanchem.comCurrent time information in Bangalore, IN.oxazin-12-one oxime | | 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole | | 7a,8,9,10-tetrahydro-12H-naphtho[1,2-e]pyrrolo-[2,1-b] vulcanchem.comCurrent time information in Bangalore, IN.oxazin-12-one | | Zonisamide | | Paliperidone palmitate | | 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one mono hydrochloride | | 2-amino-3-hydroxy pyridine (B92270) | | 2-acetylbutyrolactone (B121156) | | HYDROXY PALIPERIDONE IMPURITY | | Paliperidone USP RC B | | Paliperidone Amine Impurity | | Risperidone EP Impurity M | | 3-(2-chloroethyl)-2-methyl-4-oxo-6,7-dihydro-4H-pyrido[1,2-a]pyrimidin-9-yl palmitate | | Paliperidone Impurity 16 | | 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | | 9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride | | 3-(2-Chloroethyl)-9-hydroxy-2-methyl-4H-Pyrido[1,2-a]pyrimidin-4-onehydrochloride | | Paliperidone Acetyl Impurity | | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) Monohydrochloride | | Paliperidone Tetradehydro Chloroethyl Impurity | | (4-Fluoro-2-hydroxyphenyl)-4-piperidinyl-methanone | | this compound-d4 | | Paliperidone Z-oxime-d4 | | Paliperidone R-Isomer | | Paliperidone S-Isomer | | Paliperidone 5-Fluoro Isomer / Paliperidone 5-Fluoro Analog | | PALIPERIDONE RELATED COMPOUND C | | PALIPERIDONE N-OXIDE IMPURITY | PALIPERIDONE RELATED COMPOUND D | | Paliperidone 2-Hydroxybenzoyl Impurity | | Paliperidone Impurity A | | Paliperidone USP RC A | | Paliperidone Impurity B | | Paliperidone Impurity C | | Paliperidone USP RC C | | Paliperidone Impurity D | | Paliperidone USP RC D | | Paliperidone Impurity I | | Paliperidone Impurity J | | Paliperidone Impurity K | | Paliperidone Impurity M | | Paliperidone Tetradehydro Impurity | | Hydroxybenzoyl Paliperidone |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular formula and studying the fragmentation patterns of this compound.

Molecular Formula Confirmation:

The molecular formula of this compound is C23H28F2N4O3. lgcstandards.com High-resolution mass spectrometry (HRMS) can confirm this by providing a highly accurate mass measurement. The calculated accurate mass of the molecule is 446.213. lgcstandards.com The nominal molecular weight is approximately 446.49 g/mol or 446.50 g/mol . lgcstandards.comchemicea.combiosynth.com

A deuterated version, this compound-d4, is often used as an internal standard in quantitative analyses. vulcanchem.comvulcanchem.com In mass spectrometry, this isotopologue shows a distinct mass-to-charge (m/z) ratio difference of +4 compared to the non-deuterated compound, allowing for its clear identification. vulcanchem.com

Fragment Analysis:

While specific fragmentation data for this compound is not detailed in the provided search results, general principles of mass spectrometry fragmentation can be applied. In electron impact ionization, the molecular ion peak would be expected. Fragmentation would likely occur at chemically logical sites. For instance, alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, which could occur adjacent to the piperidine (B6355638) nitrogen. libretexts.orgmiamioh.edu Cleavage next to the carbonyl group (C=O) is also a common fragmentation pattern for esters and similar functional groups. libretexts.orgmiamioh.edu The aromatic rings and the pyrido[1,2-a]pyrimidin-4-one core would also produce characteristic fragments.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C23H28F2N4O3 | lgcstandards.comchemicea.combiosynth.com |

| Molecular Weight | 446.49 g/mol | lgcstandards.com |

| Accurate Mass | 446.213 | lgcstandards.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and helps identify chromophoric groups. azooptics.com A chromophore is a part of a molecule that absorbs light in the UV-visible region. tanta.edu.eg

Chromophore Analysis:

The structure of this compound contains several chromophores which are expected to absorb UV radiation. These include:

The 2,4-difluorophenyl group.

The C=N bond of the oxime.

The conjugated system of the 4H-Pyrido[1,2-a]pyrimidin-4-one moiety. lgcstandards.com

These unsaturated groups contain π-electrons that can undergo n→π* and π→π* transitions upon absorption of UV light. azooptics.comtanta.edu.eg The presence of auxochromes, such as the hydroxyl (-OH) and amine groups, can influence the absorption maxima (λmax) and intensity. chromacademy.com

Synthetic Methodologies and Chemical Transformations

Directed Synthesis of Paliperidone (B428) E-oxime

The synthesis of Paliperidone E-oxime is a nuanced process, focusing on the creation of the oxime functional group with a specific stereochemical orientation (E-configuration) from a ketone precursor. This directed synthesis is critical as the geometric isomerism of the C=N bond can significantly influence the compound's properties and subsequent chemical behavior.

The formation of the oxime from a ketone precursor is typically achieved through a condensation reaction with hydroxylamine (B1172632) or its salts. byjus.com Patent literature describes processes where a ketone precursor, represented by the general formula (5.1), is converted to its corresponding oxime (6.1) via an oximation reaction. researchgate.net This reaction can produce a mixture of (E) and (Z) isomers. researchgate.net

Achieving selectivity for the desired E-isomer often requires specific reaction conditions and purification strategies. The reaction can proceed by treating the ketone with a "nitrite reagent," such as sodium nitrite (B80452) in the presence of an acid (e.g., hydrochloric acid), or an alkyl nitrite. researchgate.net The choice of solvent is also crucial, with lower aliphatic alcohols like methanol (B129727) or ethanol, or aqueous mixtures thereof, being commonly employed. researchgate.net

A key strategy for isolating the desired isomer involves manipulating the product mixture to preferentially precipitate one conformer. For instance, the oxime product can be converted into a suitable salt using an organic or inorganic acid. Differences in the solubilities between the salts of the (E) and (Z) conformers can be exploited to allow the preferential precipitation and isolation of the desired isomer. researchgate.nettubitak.gov.tr

The synthesis of paliperidone and its oxime derivatives involves several key intermediate compounds. A pivotal precursor for paliperidone itself is 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one. researchgate.netpku.edu.cn This intermediate is typically condensed with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride to form paliperidone. researchgate.nettcichemicals.com

The following table summarizes key precursors and intermediates involved in these synthetic pathways.

| Compound Name | Role in Synthesis |

| 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one | Key intermediate for condensation |

| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | Condensation partner for the key intermediate |

| (2,4-difluoro-phenyl)-piperidin-4-yl-methanone oxime | Oxime intermediate used in an alternative pathway |

| 3-(2-chloroethyl)-2-methyl-9-benzyloxy-4H-pyrido[1,2-a]pyrimidine-4-one | Protected precursor requiring debenzylation |

The synthesis of this compound inherently involves both regioselectivity and stereoselectivity. Regioselectivity is addressed by the strategic choice of the ketone precursor, ensuring the oxime is formed at the correct position within the molecular scaffold.

Precursor Chemistry and Intermediate Compounds

Mechanistic Studies of Oxime Formation and Isomerization

The interconversion between E and Z isomers of oximes is a dynamic process influenced by various factors. Understanding the underlying mechanisms is crucial for controlling the isomeric ratio of the final product.

While simple rotation around the C=N double bond is energetically unfavorable, isomerization can occur through several proposed mechanisms. Theoretical studies on oxime-nitrone tautomerism suggest that isomerization can proceed via a bimolecular mechanism involving two oxime molecules. researchgate.netrsc.orgnih.gov This pathway is considered more favorable than a unimolecular 1,2-hydrogen shift. rsc.org In this bimolecular process, one oxime molecule acts as a proton shuttle for the other, facilitating the interconversion.

In the presence of a protic solvent like ethanol, the solvent molecule itself can participate in a bimolecular isomerization, transferring a proton to the nitrogen atom while accepting another from the oxime's hydroxyl group. rsc.org Under acidic conditions in an aqueous environment, theoretical calculations suggest that E/Z isomerization can occur through the formation of a protonated oxime-water adduct, which creates a C-O single bond and allows for free rotation around the now-single C-N bond. researchgate.netsci-hub.se

The ratio of E to Z isomers in an oximation reaction is highly dependent on the specific reaction conditions employed. Key factors include temperature, solvent polarity, and the presence of catalysts or acids.

Temperature: Oximation reactions are often conducted at elevated temperatures, with ranges of 50-90°C being cited in synthetic protocols for paliperidone precursors. researchgate.nettubitak.gov.tr Temperature can affect both the reaction rate and the equilibrium position between the E and Z isomers.

Solvent: The choice of solvent can significantly influence the E/Z ratio. Protic solvents can facilitate isomerization through hydrogen bonding and proton transfer mechanisms. rsc.orgincatt.nl For example, in the hydrogenation of certain oximes, a high rate of E/Z isomerization was observed in methanol, a protic solvent, which affected the enantiomeric ratio of the final product. incatt.nl In contrast, the use of aprotic solvents may lead to different isomer distributions.

pH and Catalysis: The pH of the reaction medium is a critical parameter. Acid-catalyzed dehydration of the tetrahedral intermediate is often the rate-determining step in oxime formation. nih.gov The presence of an acid catalyst can promote E/Z isomerization. researchgate.netsci-hub.se However, excessively low pH can lead to the protonation of the hydroxylamine nucleophile, rendering it inactive. nih.gov Therefore, careful control of pH is necessary to balance reaction efficiency and side reactions, as demonstrated in the synthesis of macrolide oximes where acidic conditions led to undesired degradation. acs.org

The following table outlines the general influence of various conditions on oximation reactions.

| Parameter | Condition | Influence on Oximation / E/Z Ratio |

| Temperature | 50 - 90 °C | Affects reaction rate and isomeric equilibrium. researchgate.nettubitak.gov.tr |

| Solvent | Methanol, Ethanol (Protic) | Can facilitate E/Z isomerization via proton transfer. rsc.orgincatt.nl |

| Reagents | Nitrite Reagent (e.g., NaNO₂) + Acid | Common method for oximation. researchgate.net |

| pH / Catalyst | Acid-catalyzed | Promotes the dehydration step and can influence E/Z isomerization. researchgate.netnih.gov |

Bimolecular Mechanisms of Oxime Isomerization

Isolation and Purification Techniques for Stereoisomers

The oximation process results in the formation of two distinct geometric isomers, this compound and Paliperidone Z-oxime. google.comgoogleapis.com These isomers, or conformers, differ in the spatial arrangement of the hydroxyl group relative to other substituents across the C=N double bond. vulcanchem.com While both conformers are generally suitable for subsequent reaction steps, their separation and isolation are often necessary for analytical purposes or to control the stereochemistry of subsequent products. googleapis.com

A primary method for isolating these stereoisomers is through the formation of acid addition salts. google.comgoogleapis.com By treating the mixture of (E) and (Z) oximes with a suitable organic or inorganic acid, the corresponding salts are formed. google.comgoogleapis.com The different spatial arrangements of the isomers can lead to differences in the physical properties of their salts, most notably their solubility. google.comgoogleapis.comvulcanchem.com This disparity in solubility allows for fractional crystallization, where one of the conformers will preferentially precipitate from the solution while the other remains dissolved. google.comgoogleapis.com

In addition to crystallization, chromatographic techniques are standard for the separation of stereoisomers. High-performance liquid chromatography (HPLC), particularly preparative HPLC, is a powerful tool for isolating and purifying specific isomers like this compound to a high degree of purity. vulcanchem.comgoogle.com

Table 2: Comparison of Paliperidone Oxime Stereoisomers

| Feature | This compound | Paliperidone Z-oxime | Source |

|---|---|---|---|

| Stereochemistry | The hydroxyl group is positioned opposite to the 2,4-difluorophenyl group across the C=N bond. | The hydroxyl and 2,4-difluorophenyl groups are on the same side of the C=N bond. | vulcanchem.com |

| Physical Properties | May exhibit different solubility and melting points compared to the Z-isomer. | May exhibit different solubility and melting points compared to the E-isomer. | vulcanchem.com |

| Isolation | Can be separated from the Z-isomer via fractional crystallization of its acid addition salt. | Can be separated from the E-isomer via fractional crystallization of its acid addition salt. | google.comgoogleapis.com |

| Analytical Distinction | Can be distinguished from the Z-isomer using techniques like NMR spectroscopy. | Can be distinguished from the E-isomer using techniques like NMR spectroscopy. | vulcanchem.com |

Derivatization Strategies for Further Chemical Analysis

While this compound is often used directly as a reference standard in liquid chromatography-mass spectrometry (LC-MS) methods, derivatization can be a crucial step to enhance its analyzability by other techniques, such as Gas Chromatography (GC). vulcanchem.combiosynth.com Derivatization is a chemical modification of a compound to produce a new compound that has properties better suited for a given analytical method. researchgate.net This is often done to increase a compound's volatility, thermal stability, or detection response. researchgate.net

For this compound, the polar hydroxyl (-OH) group of the oxime functionality makes the molecule non-volatile, which is unsuitable for standard GC analysis. A common strategy to address this is silylation, where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group (e.g., trimethylsilyl, TMS). This transformation increases the molecule's volatility and thermal stability, making it amenable to GC separation and subsequent detection by a flame ionization detector (FID) or mass spectrometer (MS).

Another potential strategy involves acylation, where the hydroxyl group is converted into an ester. This also serves to reduce the polarity and increase the volatility of the analyte. The choice of derivatizing agent depends on the specific requirements of the analytical method and the nature of the analyte. An analogous process is seen in the analysis of residual hydroxylamine, which can be derivatized to acetone (B3395972) oxime to facilitate GC analysis. researchgate.net

Table 3: Potential Derivatization Strategies for this compound

| Derivatization Strategy | Reagent Example | Purpose | Target Analytical Method |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increases volatility and thermal stability by converting the -OH group to a -O-TMS group. | Gas Chromatography (GC), GC-MS |

| Acylation | Acetic Anhydride | Increases volatility by converting the polar -OH group to a less polar ester group. | Gas Chromatography (GC), GC-MS |

Formation and Degradation Pathways in Research Environments

Non-Enzymatic Degradation Mechanisms of Paliperidone (B428) E-oxime

Forced degradation studies, primarily conducted on the parent compound paliperidone, offer significant clues into the potential non-enzymatic degradation pathways of its E-oxime impurity. These studies subject the compound to various stress conditions to identify likely degradation products and pathways.

Hydrolytic Degradation and Formation of Ketone Analogs

The stability of Paliperidone E-oxime under hydrolytic conditions is a key area of investigation. Generally, oxime functional groups are susceptible to hydrolysis, which converts them back to the corresponding carbonyl compound. googleapis.com In the case of this compound, this would involve the formation of a ketone analog.

Forced degradation studies on paliperidone have shown that it is labile under hydrolytic stress, including both acidic and alkaline conditions. nih.govresearchgate.net Degradation has been observed upon exposure to 0.1N HCl and 0.1N NaOH at 80°C for 2 hours. ijper.org In one study, the major degradation product formed during basic hydrolysis was identified as Impurity E. oup.com Given the chemical nature of the oxime group, it is highly probable that this compound undergoes hydrolytic degradation to yield its corresponding ketone analog, a process known as deoximation. googleapis.com

Oxidative Degradation Pathways

Oxidative stress represents a significant degradation pathway for paliperidone and, by extension, its E-oxime derivative. Multiple studies have confirmed that paliperidone degrades when exposed to oxidizing agents like hydrogen peroxide (H₂O₂). nih.govoup.comjapsonline.com

A common degradation product observed in both oxidative and photocatalytic stress studies is believed to be the N-oxide of paliperidone. nih.gov Analysis of degraded samples via UPLC-MS has led to the identification of impurities, including N-oxide derivatives. nih.govresearchgate.net One investigation using 18% H₂O₂ resulted in a slow decomposition, with 83.49% of the drug remaining after 72 hours. nih.govresearchgate.net Another study subjecting paliperidone palmitate to 3% H₂O₂ for 30 minutes also observed the formation of an N-Oxide. japsonline.com It is plausible that the this compound molecule is susceptible to similar N-oxidation on its nitrogen atoms.

Photolytic and Thermal Stability Studies

The stability of this compound under light and heat is critical for determining appropriate storage and handling conditions.

Photolytic Stability: Paliperidone has been shown to be highly susceptible to photodegradation. nih.gov In one study, photolysis was identified as a potent degradation factor, with only 24.64% of the paliperidone content remaining after 24 hours of exposure. nih.govresearchgate.net Another study involving exposure to sunlight for 72 hours in the presence of titanium dioxide resulted in 53% degradation of the drug. nih.gov

Thermal Stability: Findings on the thermal stability of paliperidone are mixed. Some studies report that the drug is stable under dry heat conditions, while others note degradation under heat, which was found to follow first-order kinetics. nih.govnih.gov Other investigations observed no significant degradation under thermal stress (e.g., 60°C for 6 hours or general heat conditions). oup.comjapsonline.com

| Stress Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis (0.1N HCl, 80°C, 2h) | Degradation observed | researchgate.netijper.org |

| Alkaline Hydrolysis (0.1N NaOH, 80°C, 2h) | Degradation observed, major degradant Impurity E | ijper.orgoup.com |

| Oxidative (H₂O₂) | Degradation observed, N-oxide formation | nih.govjapsonline.comnih.gov |

| Photolytic | Significant degradation (e.g., ~75% loss in 24h) | nih.govnih.govresearchgate.net |

| Thermal | Conflicting results: stable in some studies, degraded in others | nih.govoup.comjapsonline.comnih.gov |

Role of Environmental Factors in Chemical Stability

Several environmental factors can influence the chemical stability of paliperidone and its related compounds. Impurities in paliperidone can arise from degradation caused by exposure to heat, moisture, or light. veeprho.com The pH of a solution is a critical factor, particularly for hydrolytic stability. researchgate.net Furthermore, the presence of other substances can catalyze degradation. For instance, the photodegradation of paliperidone is significantly accelerated in the presence of cationic and non-ionic surfactants, as well as titanium dioxide. nih.gov These factors are likely to have a similar impact on the stability of this compound, highlighting the need for controlled environmental conditions during research and storage.

In Vitro and Preclinical Biotransformation Investigations

While comprehensive biotransformation studies specifically targeting the this compound impurity are not widely available, the metabolic pathways of the parent compound, paliperidone, have been investigated in preclinical and non-human in vitro systems. These studies provide a potential framework for understanding how the E-oxime might be processed metabolically.

Possible Metabolic Pathways (e.g., Cytochrome P450 Involvement, if studied in non-human in vitro systems)

Paliperidone itself is the major active metabolite of risperidone (B510) and is not extensively metabolized further. europa.eunih.gov Studies in rats, dogs, and humans have shown that the major biotransformation pathways are similar across species. Four primary, albeit minor, metabolic pathways have been identified, each accounting for a small fraction of the drug's elimination. nih.gov

Oxidative N-dealkylation

Alicyclic monohydroxylation

Alcohol dehydrogenation (leading to a ketone metabolite)

Benzisoxazole scission nih.gov

The monohydroxylated metabolite M9 was specifically found in the urine of individuals who are extensive metabolizers via the CYP2D6 enzyme, further implicating this pathway. nih.gov Given that this compound is a structurally related impurity, it is conceivable that it could be a substrate for these same enzymatic pathways, although specific research is required for confirmation.

| Metabolic Pathway | Description | Potential Enzymes Involved | Reference |

|---|---|---|---|

| Oxidative N-dealkylation | Formation of an acid metabolite (M1) | CYP450 | nih.gov |

| Alicyclic Hydroxylation | Formation of monohydroxylated metabolites (M9, M10) | CYP2D6 | nih.gov |

| Alcohol Dehydrogenation | Formation of a ketone metabolite (M12) | Not specified | nih.gov |

| Benzisoxazole Scission | Formation of metabolites M11 and others | CYP3A4, CYP2D6 | europa.eunih.gov |

Non-hepatic Metabolic Transformations

Paliperidone, the parent compound of this compound, is not extensively metabolized in the liver. hres.canih.gov Its elimination is primarily through renal excretion, with about 59% of a dose being excreted unchanged in the urine. nih.gov While hepatic biotransformation is considered negligible, nih.gov paliperidone does undergo some metabolic changes through four identified pathways, which together account for a small fraction of its disposition. nih.gov These biotransformation routes include:

Oxidative N-dealkylation

Monohydroxylation of the alicyclic ring

Alcohol dehydrogenation

Benzisoxazole scission nih.gov

These processes lead to various metabolites, such as M1, M9, M10, M11, M12, and M16. nih.gov However, specific research detailing the non-hepatic metabolic transformations of this compound itself is not extensively covered in the available literature. This compound is primarily recognized as a synthetic impurity or a reference standard in analytical testing rather than a standard metabolite. chemicea.comvulcanchem.com

Formation as a Metabolite or Product of Chemical Reactions in Biological Matrices (e.g., Post-Mortem Decomposition Mechanisms in Research)

This compound is known to be a potential impurity that can arise during the synthesis of paliperidone. chemicea.com Its formation can occur via the oximation reaction of risperidone or its intermediates, a process that can yield both (E) and (Z) isomers. vulcanchem.comgoogleapis.comgoogle.com

Within biological matrices, particularly in post-mortem scenarios, the parent compound paliperidone undergoes significant chemical transformations. Research has identified two primary decomposition pathways that are not enzymatic metabolism but rather chemical reactions influenced by the biological environment.

Hemoglobin-Mediated Decomposition : In post-mortem blood, paliperidone can be decomposed by hemoglobin (Hb) through a temperature-dependent Fenton reaction. researchgate.netnih.govjst.go.jp This chemical process involves the cleavage of the C-N bond linker moiety in the paliperidone structure. researchgate.netnih.gov The primary product identified from this reaction is 6-fluoro-3-(4-piperidinyl)benzisoxazole, designated as PM1. researchgate.netnih.gov This reaction is considered a key mechanism for the post-mortem decrease observed in paliperidone concentrations in blood. researchgate.net

Bacterial Degradation : In decomposing biological specimens, bacteria can degrade paliperidone. researchgate.netnih.gov This degradation pathway involves the cleavage of the benzisoxazole ring, resulting in the formation of 2-hydroxybenzoyl-paliperidone. researchgate.netnih.gov Studies using bacterially inoculated porcine blood showed that paliperidone degraded significantly at 20°C and 37°C, with a complete loss of the drug observed within two days at 37°C. researchgate.netnih.gov The presence of 2-hydroxybenzoyl-paliperidone serves as a chemical marker indicating that the parent drug has degraded since death. researchgate.net

The following table summarizes the products formed from paliperidone in biological matrices under post-mortem conditions.

| Parent Compound | Condition / Pathway | Degradation Product | Reference |

| Paliperidone | Hemoglobin (Hb) via Fenton reaction in post-mortem blood | 6-fluoro-3-(4-piperidinyl)benzisoxazole (PM1) | researchgate.net, nih.gov |

| Paliperidone | Bacterial degradation in decomposing blood | 2-hydroxybenzoyl-paliperidone | researchgate.net, nih.gov |

Degradation Kinetics and Reaction Product Identification

The stability and degradation of paliperidone have been investigated under various stress conditions, providing insight into its degradation kinetics and the identity of its byproducts.

Degradation Kinetics

Forced degradation studies on paliperidone have shown that it is susceptible to degradation under several conditions, with photolysis being a particularly strong factor. researchgate.netnih.gov The degradation of paliperidone due to oxidation, heat, and photolysis has been found to follow first-order kinetics. researchgate.netnih.gov

The stability of the related compound, Risperidone E-oxime, has been noted to show 5% degradation after one month at 25°C in accelerated stability studies.

The table below details the degradation kinetics of paliperidone under different conditions.

| Condition | Remaining Drug Content | Time | Kinetic Model | Reference |

| Photolysis | 24.64% | 24 hours | First-Order | researchgate.net, nih.gov |

| Oxidation (18% H₂O₂) | 83.49% | 72 hours | First-Order | researchgate.net, nih.gov |

| Heat | Not specified | Not specified | First-Order | researchgate.net, nih.gov |

| Bacterial Inoculation (20°C) | <60% | 4 days | - | researchgate.net |

| Bacterial Inoculation (37°C) | Complete loss | 2 days | - | researchgate.net, nih.gov |

Reaction Product Identification

Analysis of paliperidone samples subjected to forced degradation has allowed for the identification of several degradation products. These products result from modifications to the lactam, benzisoxazole, and pyrimidine (B1678525) rings of the parent molecule. researchgate.netnih.gov In addition to the post-mortem products mentioned previously, stress testing has identified other derivatives.

The identified degradation products of paliperidone from these studies are summarized in the table below.

| Degradation Condition | Identified Product | Mass-to-Charge Ratio (m/z) | Structural Modification | Reference |

| Oxidation, Heat, Photolysis | N-oxide derivative | 445.3128 | N-oxidation | researchgate.net, nih.gov |

| Oxidation, Heat, Photolysis | Degradation Product 1 | 380.8906 | Modification in lactam, benzisoxazole, or pyrimidine rings | researchgate.net, nih.gov |

| Oxidation, Heat, Photolysis | Degradation Product 2 | 364.9391 | Modification in lactam, benzisoxazole, or pyrimidine rings | researchgate.net, nih.gov |

| Oxidation, Heat, Photolysis | Degradation Product 3 | 232.9832 | Modification in lactam, benzisoxazole, or pyrimidine rings | researchgate.net, nih.gov |

| Oxidation, Heat, Photolysis | Degradation Product 4 | 217.0076 | Modification in lactam, benzisoxazole, or pyrimidine rings | researchgate.net, nih.gov |

| Post-mortem (Hemoglobin) | 6-fluoro-3-(4-piperidinyl)benzisoxazole (PM1) | Not Specified | Benzisoxazole moiety and piperidinyl group | researchgate.net, nih.gov |

| Post-mortem (Bacterial) | 2-hydroxybenzoyl-paliperidone | Not Specified | Benzisoxazole ring cleavage | researchgate.net, nih.gov |

Analytical Methodologies for Research and Impurity Profiling

Chromatographic Separation Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For Paliperidone (B428) E-oxime, various chromatographic techniques are utilized to distinguish it from the active pharmaceutical ingredient (API), its geometric isomer (Z-oxime), and other related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile or thermally labile compounds like Paliperidone E-oxime. The development and validation of HPLC methods are critical for ensuring accurate and reliable results in impurity profiling.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of paliperidone and its impurities. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Several RP-HPLC methods have been developed and validated for the determination of paliperidone and its related substances, including this compound. These methods are crucial for quality control in both bulk drug and pharmaceutical formulations. A typical RP-HPLC method involves a C18 column as the stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (like acetonitrile (B52724) or methanol). Detection is commonly performed using a UV detector at a wavelength where paliperidone and its impurities exhibit significant absorbance, often around 237 nm or 277 nm. researchgate.netgoogle.comgoogle.com

A study detailing a stability-indicating RP-HPLC method for paliperidone utilized a Hypersil BDS C18 column (250 × 4.6 mm, 5 μm) with a gradient elution. researchgate.net The mobile phase consisted of a buffer (0.05 M ammonium acetate) and methanol (B129727). This method was able to resolve paliperidone from its process-related and degradation impurities. researchgate.net Another validated RP-HPLC method for the quantification of paliperidone in bulk and solid dosage forms employed a Phenomenex Gemini NX C18 column (150 x 4.6 mm, 5 µm) with a mobile phase of methanol, acetonitrile, and 0.15% v/v triethylamine (B128534) in water (pH 6) in the ratio of 50:20:30 v/v/v. google.com The flow rate was 1 ml/min, and the detection wavelength was 237 nm. google.com

Interactive Table: Example of RP-HPLC Method Parameters for Paliperidone Impurity Profiling

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Stationary Phase | Hypersil BDS C18 (250 × 4.6 mm, 5 μm) researchgate.net | Phenomenex Gemini NX C18 (150 x 4.6 mm, 5 µm) google.com |

| Mobile Phase | Gradient of 0.05 M ammonium acetate and methanol researchgate.net | Isocratic mixture of methanol:acetonitrile:0.15% v/v triethylamine in water (pH 6) (50:20:30 v/v/v) google.com |

| Flow Rate | 1.0 mL/min researchgate.net | 1.0 mL/min google.com |

| Detection | 237 nm researchgate.net | 237 nm google.com |

| Column Temperature | Ambient | Not specified |

| Injection Volume | Not specified | 20 µL google.com |

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. UPLC is particularly advantageous for the analysis of complex samples containing multiple impurities, such as those found in paliperidone production.

A stability-indicating UPLC method was developed for the determination of related substances and degradants in paliperidone. This method employed a Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) and was capable of separating six impurities in a short run time of 5 minutes. scholarsresearchlibrary.com Another UPLC method for determining impurities in risperidone (B510), a closely related compound, utilized an ACQUITY UPLC BEH C18 column (1.7 μm, 2.1 × 100 mm) with an isocratic mobile phase of acetonitrile and 10 mM ammonium acetate solution (26:74, v/v). ijpbs.com The flow rate was 0.3 mL/min, and the column temperature was maintained at 30°C. ijpbs.com Such methods demonstrate the potential of UPLC for the efficient and sensitive analysis of this compound.

This compound is a geometric isomer of Paliperidone Z-oxime, differing in the spatial arrangement of substituents around the C=N double bond of the oxime group. mdpi.com The "E" (entgegen) and "Z" (zusammen) notation describes this stereochemistry. As these isomers can have different physicochemical and toxicological properties, their separation and control are important. Chiral chromatography is a specialized form of HPLC that is used to separate stereoisomers.

While specific chiral separation methods for this compound are not extensively detailed in the readily available literature, methods for the analogous risperidone oxime isomers provide a strong precedent. For the separation of risperidone Z/E-oximes, HPLC using a chiral stationary phase such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) has been reported to achieve greater than 95% purity. A gradient elution with a mobile phase of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 to 70:30) can achieve baseline separation. It is highly probable that similar chiral stationary phases and mobile phase systems could be adapted for the successful separation of this compound and Z-oxime.

Ultra-Performance Liquid Chromatography (UPLC)

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC is not typically used for the analysis of the compound itself due to its low volatility. However, it is an essential tool for the analysis of volatile byproducts and residual solvents that may be present from the synthesis of paliperidone. The control of these volatile impurities is a critical aspect of pharmaceutical quality control.

Headspace GC (HS-GC) is a common technique for the analysis of residual solvents in pharmaceutical products. In this technique, the sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into the GC system. This avoids the injection of non-volatile matrix components that could contaminate the GC system.

For instance, in the analysis of residual dichloromethane (B109758) in a risperidone formulation, a headspace GC method with a flame ionization detector (FID) was used. mdpi.com The column was a capillary column with 6% cyanopropyl phenyl and 94% dimethyl polysiloxane. mdpi.com The control of residual solvents such as toluene, acetone (B3395972), ethanol, and dichloromethane is crucial as they may contain even more toxic impurities like benzene (B151609) and carbon tetrachloride. tapi.com GC coupled with a mass spectrometer (GC-MS) can be used for the identification and quantification of these trace-level impurities. tapi.com

Mass Spectrometry-Based Detection and Characterization

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and characterization of pharmaceutical impurities. When coupled with a separation technique like HPLC or UPLC (LC-MS), it provides both chromatographic separation and mass information, enabling the confident identification of unknown compounds.

LC-MS and LC-MS/MS (tandem mass spectrometry) are widely used for the impurity profiling of paliperidone. In these techniques, the eluent from the LC column is introduced into the mass spectrometer, where the molecules are ionized and their masses are measured. For structural elucidation, MS/MS is employed, where a specific ion (the precursor ion) is selected, fragmented, and the masses of the resulting fragment ions (product ions) are measured. This fragmentation pattern provides valuable information about the structure of the molecule.

In the analysis of paliperidone degradation products, UPLC-MS has been used to identify impurities. lgcstandards.com For example, impurities with m/z values of 445.3128, 380.8906, 364.9391, 232.9832, and 217.0076 were identified, corresponding to various modified structures of paliperidone. lgcstandards.com Another study on paliperidone impurities utilized LC-MS/MS to identify and characterize a keto impurity, among others. google.com The accurate mass measurement and fragmentation patterns were key to confirming the structures of these related substances. google.com The use of a deuterated internal standard of this compound (this compound-d4) is also beneficial in LC-MS analysis for accurate quantification. mdpi.com

Interactive Table: Reported m/z Values for Paliperidone and Related Compounds

| Compound | m/z (mass-to-charge ratio) | Analytical Context |

|---|---|---|

| Paliperidone | 427.2 (protonated molecule) | Not specified |

| Paliperidone N-oxide | 445.3128 | Degradation product lgcstandards.com |

| Impurity with m/z 380.8906 | 380.8906 | Degradation product lgcstandards.com |

| Impurity with m/z 364.9391 | 364.9391 | Degradation product lgcstandards.com |

| Impurity with m/z 232.9832 | 232.9832 | Degradation product lgcstandards.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem MS (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem configuration (LC-MS/MS) are powerful techniques for the analysis of Paliperidone and its impurities. researchgate.net These methods offer the high specificity and sensitivity needed to separate and identify structurally similar compounds like this compound from the main drug substance and other related compounds. In practice, a reversed-phase liquid chromatographic (RP-LC) method is often employed to achieve separation. researchgate.net

Tandem mass spectrometry (MS/MS or MS²) enhances analytical capability by performing multiple stages of mass analysis. wikipedia.org In a typical workflow, the molecules are ionized, and the first mass spectrometer (MS1) separates the ions based on their mass-to-charge ratio (m/z). wikipedia.org For impurity analysis, an ion with the specific m/z corresponding to this compound would be selected. This selected ion is then fragmented through processes like collision-induced dissociation (CID). wikipedia.orgwikipedia.org The resulting fragment ions are then analyzed by a second mass spectrometer (MS2). wikipedia.org This fragmentation pattern provides a structural fingerprint, confirming the identity of the impurity. wikipedia.org For quantitative analysis, Multiple Reaction Monitoring (MRM) is a common mode used in LC-MS/MS, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high selectivity and accuracy. Validated LC-MS/MS assays have been successfully used for the analysis of paliperidone in various matrices. europa.eu

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification of unknown or unexpected impurities during drug development. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS provides an accurate mass measurement with high precision, typically with an error of less than 5 parts per million (ppm). chromatographyonline.com This level of accuracy allows for the determination of the elemental composition of an ion. filab.frthermofisher.com

For a compound like this compound, HRMS can distinguish it from other potential isobaric impurities (compounds with the same nominal mass but different elemental formulas). chromatographyonline.com Techniques such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, are employed. filab.frjnjmedicalconnect.com Research on paliperidone has utilized LC-Q-Orbitrap-MS to identify metabolites, demonstrating the technique's power in elucidating the structures of related compounds by analyzing their accurate mass and fragmentation patterns. researchgate.net This capability is essential for confirming the identity of impurities like this compound, especially when a reference standard is not available. europa.eupreprints.org

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods offer a simpler, more cost-effective alternative for quantitative analysis compared to mass spectrometry-based techniques.

Ultraviolet (UV) Spectrophotometry

UV Spectrophotometry is a widely used technique for the quantification of pharmaceutical compounds that contain chromophores. Paliperidone exhibits maximum absorbance (λmax) at wavelengths around 280 nm and 283 nm. ajrcps.comresearchgate.net A UV spectrophotometric method developed for paliperidone palmitate used a mixture of 20% Methanol in Mili-Q Water as the solvent, with a λmax of 283 nm. researchgate.net Another study utilized Dimethylformamide (DMF) as the solvent, finding the λmax for paliperidone at 280 nm. ajrcps.com this compound, possessing a similar core structure with conjugated systems, is also expected to absorb in the UV region. Therefore, a validated UV spectrophotometric method can be employed for its routine quantification, particularly for assessing the purity of bulk samples or in formulations where it is the primary analyte of interest.

Visible Spectrophotometry and Complex Formation

When a compound has low absorbance in the UV region or when increased sensitivity and selectivity are needed, visible spectrophotometry coupled with complex formation can be used. For paliperidone, methods have been developed based on its reaction with various reagents to form colored complexes. One such method involves the formation of a colored complex with Isatin and sulfuric acid, which is measured at 665 nm. e-journals.in Another approach uses reagents like Bromocresol green (BCG) and Tropeolin-oo (TPOO), forming complexes that can be measured at 420 nm and 410 nm, respectively. ijacskros.com This principle can be extended to this compound, provided it can react with a suitable chromogenic reagent to produce a stable, colored product, allowing for its quantification in the visible spectrum. e-journals.in

Method Validation for Research Applications

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo rigorous validation as per guidelines from the International Conference on Harmonization (ICH). researchgate.netrjstonline.com This ensures the method is accurate, precise, specific, and linear over a defined range.

Linearity, Accuracy, Precision, and Specificity

The validation of analytical methods for paliperidone provides a benchmark for the requirements that a method for this compound must meet.

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte. For paliperidone and its palmitate ester, linearity has been established over various concentration ranges with high correlation coefficients (r² > 0.999). researchgate.net

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix. For paliperidone, mean recovery values are typically within the acceptable range of 98-102%. researchgate.net

Precision: Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). For paliperidone methods, the relative standard deviation (RSD) for precision is consistently found to be less than 2%. ajrcps.comrroij.com

Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For an impurity profiling method, this means the method must be able to separate the peak of this compound from the peaks of paliperidone and other related substances. researchgate.net

The tables below summarize typical validation parameters reported for analytical methods developed for the parent compound, Paliperidone, which serve as a standard for methods developed for this compound.

Table 1: Linearity Data for Paliperidone Analytical Methods

| Method Type | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Source(s) |

|---|---|---|---|

| HPLC | 5-30 | 0.999 | researchgate.net |

| UV Spectrophotometry | 10-60 | >0.999 | ajrcps.com |

| UV Spectrophotometry | 5-30 | >0.999 | researchgate.net |

Table 2: Accuracy and Precision Data for Paliperidone Analytical Methods

| Method Type | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Source(s) |

|---|---|---|---|---|

| HPLC | 98.5% - 101.3% | Not Specified | Not Specified | researchgate.net |

| UV Spectrophotometry | 98.6% - 100.2% | 0.3136% | 0.3655% | ajrcps.com |

| UV Spectrophotometry | 99.03% - 99.35% | 0.54% - 1.62% | 0.67% - 1.24% | researchgate.net |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters in the validation of analytical methods, indicating the lowest concentration of an analyte that can be reliably detected and quantified, respectively. These values are crucial for the analysis of impurities like this compound, which may be present at very low levels.

Several studies have established the LOD and LOQ for Paliperidone and its related substances using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). While specific LOD and LOQ values for this compound are not always individually reported in broad-ranging studies, the methodologies applied are designed to be sensitive enough to detect and quantify all potential impurities, including oxime derivatives.

For instance, a stability-indicating RP-HPLC method developed for Paliperidone reported an LOD of 0.14 µg/mL and an LOQ of 0.42 µg/mL for the parent drug. ijper.org Another study using a UV spectrophotometric method for Paliperidone Palmitate determined the LOD and LOQ to be 0.03 µg/ml and 0.10 µg/ml, respectively. researchgate.net A separate HPLC method for Paliperidone reported an LOD of 1.0395µg/ml and an LOQ of 3.15µg/ml. researchgate.net The sensitivity of these methods is vital for ensuring that impurities such as this compound can be monitored at levels compliant with regulatory standards, which often recommend limiting certain impurities to less than 0.1 percent. google.com

The determination of LOD and LOQ is typically performed based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. d-nb.info These parameters ensure that the analytical method is sensitive enough for its intended purpose, which in the context of impurity profiling, is the accurate measurement of trace amounts of compounds like this compound.

Table 1: Examples of LOD and LOQ Values from Various Analytical Methods for Paliperidone

| Analytical Method | Analyte | LOD | LOQ |

| RP-HPLC | Paliperidone | 0.14 µg/mL | 0.42 µg/mL |

| UV Spectrophotometry | Paliperidone Palmitate | 0.03 µg/mL | 0.10 µg/mL |

| HPTLC | Paliperidone | 0.569 µg/mL | 1 µg/mL |

| RP-HPLC | Paliperidone | 1.0395 µg/mL | 3.15 µg/mL |

Note: These values are for Paliperidone and its palmitate ester, indicating the sensitivity of methods used for the drug and its related substances.

Robustness and Ruggedness Studies

Robustness and ruggedness are essential validation parameters that demonstrate the reliability of an analytical method under various conditions.

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. For HPLC methods, these variations can include changes in:

Flow rate of the mobile phase

Column temperature

Mobile phase composition (e.g., pH, organic solvent ratio)

Wavelength of UV detection

For example, in the development of an HPLC method for Paliperidone, robustness was assessed by slightly altering the flow rate, the percentage of organic solvent in the mobile phase, and the column oven temperature. ijpbs.com The consistency of the results, often measured by the relative standard deviation (%RSD) of the peak areas and retention times, indicates the method's robustness. ijper.orgijpbs.com

Ruggedness , on the other hand, assesses the reproducibility of the method when subjected to more significant changes, such as analysis by different analysts, on different instruments, or in different laboratories. rjstonline.com This ensures that the method is transferable and can be reliably performed by various users and in diverse settings. Intermediate precision studies, where the analysis is performed on different days or by different analysts, are often used to evaluate ruggedness. ijper.org A developed method is considered rugged if the results remain consistent across these variations, with the %RSD typically required to be less than 2.0%. ijper.orgresearchgate.net

Successful robustness and ruggedness studies for analytical methods used to quantify Paliperidone and its impurities, including this compound, demonstrate that the method is reliable for routine quality control analysis and stability testing. ijper.orgjapsonline.com

Table 2: Parameters Varied in Robustness and Ruggedness Studies

| Study Type | Varied Parameters |

| Robustness | Flow Rate, Mobile Phase Composition, Column Temperature, Wavelength |

| Ruggedness | Different Analysts, Different Instruments, Different Days, Different Laboratories |

Application in Impurity Profiling and Stability-Indicating Methods for Related Compounds

This compound is a potential impurity that can arise during the synthesis of Paliperidone or as a degradation product. Therefore, its detection and quantification are critical components of impurity profiling and stability-indicating methods.

Impurity Profiling: The goal of impurity profiling is to identify and quantify all potential impurities in a drug substance and its final dosage form. researchgate.net Analytical methods, such as HPLC and LC-MS, are developed to separate the main active ingredient from all related substances, including process impurities and degradation products. iajpr.comresearchgate.net this compound, along with its Z-isomer, is a known potential impurity that must be monitored. Reference standards of this compound are used to confirm its identity and for accurate quantification during method validation. synzeal.com

Stability-Indicating Methods: A stability-indicating analytical method (SIAM) is a validated procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients. pharmacompass.com To develop a SIAM, forced degradation studies are conducted where the drug substance is exposed to stress conditions like acid and alkali hydrolysis, oxidation, heat, and light. ijper.orgnih.gov

In the case of Paliperidone, forced degradation studies have shown that the drug is susceptible to degradation under oxidative and hydrolytic conditions. nih.govoup.com For instance, under oxidative stress (e.g., using hydrogen peroxide), degradation products such as N-oxide have been observed. japsonline.comnih.gov It is crucial that the analytical method can separate the main Paliperidone peak from any degradants formed, including potential oxime isomers. The use of photodiode array (PDA) detectors can help in assessing peak purity, confirming that the chromatographic peak for Paliperidone is not co-eluting with any impurities. oup.com

This compound serves as a crucial reference material in these studies to ensure the specificity and stability-indicating capability of the analytical method. vulcanchem.com By spiking samples with known impurities like this compound, analysts can verify that the method can effectively separate and quantify them from the parent drug and other related substances. oup.com

Preclinical Biochemical and Pharmacological Investigations

In Vitro Receptor Binding Affinity Studies

Specific data on the in vitro receptor binding affinity of Paliperidone (B428) E-oxime is not available in the reviewed scientific literature.

Interaction with Dopamine (B1211576) D2 Receptors

There is no specific information available regarding the interaction of Paliperidone E-oxime with dopamine D2 receptors.

Interaction with Serotonin (B10506) 5-HT2A Receptors

There is no specific information available regarding the interaction of this compound with serotonin 5-HT2A receptors.

Affinity for Adrenergic Receptors (α1, α2) and Histamine (B1213489) H1 Receptors

There is no specific information available regarding the affinity of this compound for adrenergic or histamine receptors.

Comparison of Binding Profiles with Related Chemical Entities (e.g., Paliperidone, Risperidone)

A direct comparison of the binding profile of this compound with paliperidone and risperidone (B510) is not possible as the binding data for this compound is not publicly available. For context, paliperidone and risperidone both show high affinity for D2 and 5-HT2A receptors, though with some reported differences in their binding ratios and affinities for other receptors like adrenergic and histaminergic sites. nih.govnih.gov

Cellular and Subcellular Effects

Influence on Gene Expression and Cellular Processes in Research Models

Specific studies detailing the influence of this compound on gene expression or other cellular processes in research models could not be found in the available literature. Research in this area has focused on paliperidone, which has been shown to affect cellular processes, including offering neuroprotection against oxidative stress and regulating the intracellular redox system in rat brains. nih.govnih.gov

Effects on Neuronal Firing and Synaptic Plasticity in Preclinical Models

The influence of paliperidone on neuronal electrophysiology is a key area of its preclinical investigation. Research in rat midbrain slices has shown that paliperidone can directly impact the activity of mesocortical dopamine neurons.

In one study, paliperidone application at a concentration of 20μmol/L was found to increase the spontaneous firing rates of these neurons. nih.govresearchgate.net Furthermore, it enhanced the frequency of action potentials that were evoked by current injection. nih.govresearchgate.net The proposed mechanisms for this increase in neuronal excitability include the activation of a hyperpolarization-activated inward current (Ih) and a reduction in spontaneous inhibitory postsynaptic currents. nih.govresearchgate.net These findings suggest that paliperidone can modulate the fundamental firing properties of neurons involved in pathways relevant to psychiatric conditions.

The effects of paliperidone and its parent compound, risperidone, are also reflected in synaptic plasticity, although these two compounds may act differently. nih.gov Synaptic plasticity, the ability of synapses to change their strength over time, is a crucial process for learning and memory. While direct studies on this compound's role in synaptic plasticity are not extensively documented, the actions of paliperidone on neuronal firing provide a basis for its potential influence on these complex synaptic functions. nih.govscispace.com

Impact on Mitochondrial Function and Movement in Cell-Based Studies

Mitochondria are vital for neuronal energy production and cellular health, and their dysfunction is implicated in neuropsychiatric disorders. Preclinical studies suggest that paliperidone can influence mitochondrial function and dynamics.

In cell-based imaging studies, paliperidone has been observed to affect mitochondrial movement. researchgate.net Treatment of cells with 50 µM paliperidone appeared to promote anterograde mitochondrial movement, characterized by the appearance of long, filamentous mitochondria moving away from the cell nucleus. researchgate.net This effect on mitochondrial trafficking is significant as the proper distribution of mitochondria is essential for meeting the high energy demands of synaptic terminals. researchgate.net

Furthermore, in a rat model of Huntington's disease, treatment with paliperidone was shown to improve mitochondrial function, which contributed to its neuroprotective effects against quinolinic acid-induced toxicity. nih.gov The compound's influence on the expression and phosphorylation of mitochondrial proteins, particularly those in complex I and V of the electron transport chain, has also been noted, suggesting a mechanism similar to mood stabilizers like lithium and valproate. nih.gov These findings highlight that the impact on mitochondrial bioenergetics may be a relevant aspect of paliperidone's pharmacological action.

Investigations into Anti-inflammatory and Antioxidant Activities in Research Models

Neuroinflammation and oxidative stress are recognized as contributing factors in the pathophysiology of serious mental illnesses. Research has demonstrated that paliperidone possesses both anti-inflammatory and antioxidant properties in various preclinical models.

In rat models of restraint stress, paliperidone treatment (1 mg/kg) was shown to regulate endogenous antioxidant and anti-inflammatory pathways in the prefrontal cortex. nih.govnih.gov Specifically, under acute stress, paliperidone enhanced the levels of the transcription factor NRF2, which is a key regulator of the antioxidant response, and upregulated antioxidant enzymes. nih.govnih.gov In animal models of inflammation, paliperidone (5 mg/kg) significantly reduced edema induced by carrageenan and histamine. researchgate.net

Paliperidone also modulates the inflammatory cytokine environment. In stressed rats, it increased the levels of anti-inflammatory cytokines such as TGF-β and IL-10, promoting a shift toward an M2 microglial phenotype, which is associated with tissue repair and resolution of inflammation. nih.govnih.govresearchgate.net

Table 1: Summary of Preclinical Anti-inflammatory and Antioxidant Findings for Paliperidone This table is interactive. You can sort and filter the data.

| Model | Key Finding | Mechanism/Mediator | Reference |

|---|---|---|---|

| Rat Restraint Stress Model | Enhanced NRF2 levels and upregulated antioxidant enzymes. | NRF2 pathway, PI3K upregulation | nih.gov, nih.gov |

| Rat Restraint Stress Model | Increased anti-inflammatory cytokines. | TGF-β, IL-10, M2 microglia polarization | nih.gov, nih.gov |

| Maternal Immune Activation Mouse Model | Prevented neuroinflammatory response and increased antioxidant enzyme mRNA. | TLR3 pathway, NRF2, HO1, SOD, Catalase | researchgate.net |

| Carrageenan-Induced Paw Edema (Rat) | Reduced edema formation. | Anti-inflammatory action | researchgate.net |

| Histamine-Induced Paw Edema (Rat) | Reduced edema formation. | Anti-inflammatory action | researchgate.net |

Enzyme Interaction Studies (e.g., CYP2D6, if documented purely mechanistically)

Mechanistically, paliperidone is considered a weak inhibitor of CYP2D6 at high concentrations. jnjmedicalconnect.com This suggests a low potential for paliperidone to significantly alter the metabolism of other drugs that are substrates of this enzyme. medsafe.govt.nz The major portion of a paliperidone dose is excreted unchanged by the kidneys, with metabolism accounting for a smaller fraction of its clearance. drugbank.com Four main metabolic pathways have been identified—dealkylation, hydroxylation, dehydrogenation, and benzisoxazole scission—none of which accounts for more than 10% of the dose. drugbank.com Specific mechanistic studies on how this compound interacts with CYP enzymes are not detailed in the available literature.

Preclinical Models for Mechanistic Exploration (non-human, non-clinical endpoints)

In Vitro Assays for Molecular Mechanisms

The foundational mechanism of paliperidone's action is understood through in vitro receptor binding and functional assays. It is known to be a centrally active antagonist with a high affinity for dopamine D2 and serotonin 5-HT2A receptors. drugbank.comeuropa.eu It also acts as an antagonist at α1 and α2 adrenergic receptors and H1 histaminergic receptors. drugbank.comeuropa.eu

Animal Models for Neurochemical and Behavioral Phenotype Analysis (without clinical correlations)

Animal models are critical for examining how the molecular activities of a compound translate to neurochemical and behavioral changes. For a compound like this compound, rodent models are used to explore its effects on brain chemistry and behavior without making direct extrapolations to human clinical outcomes.

For neurochemical analysis, techniques like in vivo microdialysis in rats or mice would be employed to measure changes in the extracellular levels of neurotransmitters, such as dopamine and serotonin, in specific brain regions like the prefrontal cortex and striatum after administration of the compound.

Behavioral phenotype analysis is conducted using a battery of tests. For example, the ability of this compound to modulate dopamine-mediated behaviors could be assessed using models of hyperactivity induced by dopamine agonists. In a model of escalated aggression in Syrian hamsters, paliperidone administration was shown to produce a dose-dependent decrease in aggressive behaviors. nih.gov Other paradigms could investigate effects on social interaction, sensorimotor gating (prepulse inhibition), or cognitive domains, providing a comprehensive behavioral signature of the compound. nih.gov These models help to build a preclinical profile of a compound's activity within complex neural systems.

Role As a Chemical Reference Standard in Pharmaceutical Sciences

Use in Impurity Detection and Quantification Research

The control of impurities is a mandatory requirement in pharmaceutical manufacturing. Paliperidone (B428) E-oxime is designated as a critical process-related impurity of Paliperidone, often cataloged as Paliperidone Impurity G. researchgate.netpharmaffiliates.com As a reference standard, it is instrumental in the development and execution of analytical methods designed to detect and quantify impurities in the Paliperidone API and its formulated products.

Research into the impurity profile of Paliperidone utilizes advanced analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to identify and characterize potential contaminants. researchgate.net In these studies, a certified reference standard of Paliperidone E-oxime allows for the unambiguous identification of this specific impurity peak in a chromatogram. By comparing the retention time and spectral data of any unknown peak with that of the this compound standard, analysts can confirm its presence.

Furthermore, for quantitative analysis, the reference standard is used to create calibration curves, enabling the precise measurement of the impurity's concentration. This ensures that the levels of this compound in the final drug product are below the acceptable limits set by regulatory bodies. For instance, stability-indicating HPLC methods have been developed to separate Paliperidone from its potential impurities, including the E-oxime isomer, under various stress conditions like acid hydrolysis and oxidation. researchgate.netijpbs.com

Table 1: Analytical Techniques for Impurity Profiling

| Analytical Technique | Application in Impurity Profiling | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Paliperidone and its related impurities, including this compound. | researchgate.netijpbs.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and structural confirmation of impurities based on mass-to-charge ratio. | researchgate.netnih.gov |

| Ultra-Performance Liquid Chromatography (UPLC) | A high-resolution technique for rapid separation of multiple impurities in Risperidone (B510) and Paliperidone. | longdom.orgrasayanjournal.co.in |

Application in Analytical Method Validation for Related Compounds

Analytical method validation is a cornerstone of pharmaceutical quality assurance, demonstrating that an analytical procedure is suitable for its intended purpose. This compound serves as a crucial reference material in the validation of analytical methods for Paliperidone and its related compounds. axios-research.comsynzeal.comsynzeal.com According to International Council for Harmonisation (ICH) guidelines, method validation encompasses several key parameters. researchgate.netrjstonline.com

The use of the this compound standard is essential for establishing: